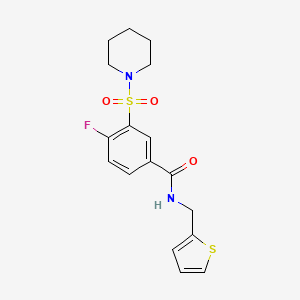
4-fluoro-3-(1-piperidinylsulfonyl)-N-(2-thienylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-3-(1-piperidinylsulfonyl)-N-(2-thienylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mécanisme D'action
4-fluoro-3-(1-piperidinylsulfonyl)-N-(2-thienylmethyl)benzamide works by irreversibly binding to the BTK enzyme, thereby inhibiting its activity and downstream signaling pathways. BTK plays a key role in the activation of the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cell malignancies. By inhibiting BTK, this compound disrupts this pathway and induces apoptosis (programmed cell death) in B-cell tumors.
Biochemical and physiological effects:
In preclinical studies, this compound has been shown to effectively inhibit BTK activity and induce apoptosis in B-cell tumors. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has been well-tolerated in preclinical studies and early-phase clinical trials, with manageable adverse events.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-fluoro-3-(1-piperidinylsulfonyl)-N-(2-thienylmethyl)benzamide is its specificity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound has also shown good efficacy in preclinical models of B-cell malignancies, and has the potential to be used as a monotherapy or in combination with other targeted therapies. One limitation of this compound is its irreversible binding to BTK, which may limit its use in patients with pre-existing BTK mutations or resistance to other BTK inhibitors.
Orientations Futures
There are several future directions for the development and clinical use of 4-fluoro-3-(1-piperidinylsulfonyl)-N-(2-thienylmethyl)benzamide. One direction is the evaluation of this compound in combination with other targeted agents, such as venetoclax or lenalidomide, to enhance its efficacy and overcome resistance mechanisms. Another direction is the exploration of this compound in other B-cell malignancies, such as Waldenstrom macroglobulinemia or follicular lymphoma. Additionally, the identification of biomarkers that predict response to this compound could help guide patient selection and improve clinical outcomes.
Méthodes De Synthèse
The synthesis of 4-fluoro-3-(1-piperidinylsulfonyl)-N-(2-thienylmethyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-thiophenemethylamine with 4-fluorobenzoyl chloride to yield the intermediate 4-fluoro-N-(2-thienylmethyl)benzamide. This intermediate is then reacted with piperidine and p-toluenesulfonic acid to yield the final product, this compound. The synthesis of this compound has been reported in several scientific publications.
Applications De Recherche Scientifique
4-fluoro-3-(1-piperidinylsulfonyl)-N-(2-thienylmethyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in inhibiting BTK activity and suppressing the growth of B-cell tumors. Several clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with CLL, MCL, and DLBCL. In addition to its potential as a monotherapy, this compound is also being evaluated in combination with other targeted therapies and chemotherapy agents.
Propriétés
IUPAC Name |
4-fluoro-3-piperidin-1-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S2/c18-15-7-6-13(17(21)19-12-14-5-4-10-24-14)11-16(15)25(22,23)20-8-2-1-3-9-20/h4-7,10-11H,1-3,8-9,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUAYMRSUDHYOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
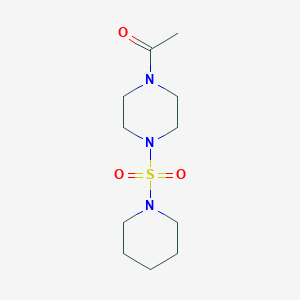

![1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate](/img/structure/B4949260.png)
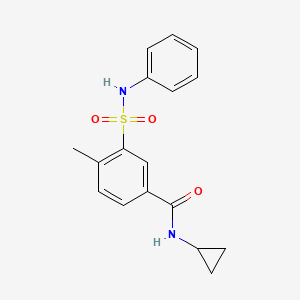
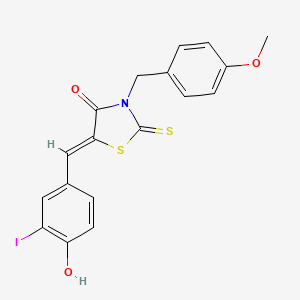
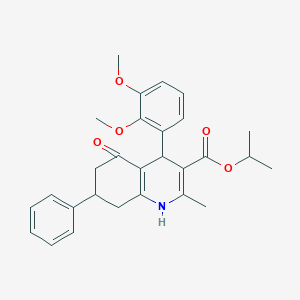
![N,N'-[(4-chlorophenyl)methylene]bisacrylamide](/img/structure/B4949296.png)
![4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine](/img/structure/B4949300.png)


![ethyl 4-amino-2-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4949324.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4949328.png)
![6-[2-(allyloxy)benzyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4949335.png)
![N-(2-cyanophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4949342.png)
